REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([C:12]1[O:13][C:14]2[C:19]([N:20]=1)=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:9][C:10]#[CH:11]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:11]#[C:10][CH2:9][CH2:8][C:12]1[O:13][C:14]2[C:19]([N:20]=1)=[CH:18][CH:17]=[CH:16][N:15]=2.[N:20]1[C:19]2[C:14](=[N:15][CH:16]=[CH:17][CH:18]=2)[O:13][CH:12]=1
|
Name
|
|
Quantity
|
92 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
2(but-3-ynyl)oxazolo[5,4-b]pyridine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(CC#C)C=1OC2=NC=CC=C2N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (DCM/MeOH 98.5:1.5 to 98:2)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C#CCCC=1OC2=NC=CC=C2N1
|
Name
|
|
Type
|
product
|
Smiles
|
N1=COC2=NC=CC=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |